3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its significant applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics. The compound features an iodine atom at the third position and a methoxymethyl group at the seventh position of the imidazo[1,2-a]pyridine ring, which contributes to its reactivity and potential biological activity.
3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound. Its structure consists of a fused imidazole and pyridine ring system, making it part of a larger family of nitrogen-containing heterocycles that are critical in medicinal chemistry.
The synthesis of 3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes:
Technical details regarding these methods indicate that variations in temperature, solvent, and reagents can significantly affect yield and purity .
The molecular formula for 3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine is C₉H₉IN₂O. The structure consists of an imidazo[1,2-a]pyridine core with specific substituents that enhance its chemical properties.
Key structural data includes:
3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine participates in various chemical reactions:
Common reagents used include transition metal catalysts for facilitating these reactions. The ability to undergo these transformations makes it versatile for further functionalization .
The mechanism of action for 3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine involves its interaction with biological targets such as enzymes or receptors. This interaction can lead to inhibition or modulation of specific signaling pathways. For instance, it may act as an inhibitor in certain enzymatic reactions or influence cellular signaling mechanisms .
Key physical properties include:
Chemical properties encompass:
Relevant analyses indicate that these properties are essential for its application in various chemical contexts .
3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine has numerous applications in scientific research:
The versatility and functionality of this compound make it valuable in both academic research and industrial applications .
The imidazo[1,2-a]pyridine core represents a privileged nitrogen-bridged heterocyclic system in drug discovery, characterized by a bicyclic 5-6 fusion of imidazole and pyridine rings. This scaffold demonstrates remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic effects [7] [8]. Clinically, derivatives of this framework feature prominently in marketed pharmaceuticals, including the hypnotic zolpidem (GABAₐ agonist), antiulcer agent zolimidine, cardiotonic olprinone (phosphodiesterase III inhibitor), and anxiolytic alpidem [4] [7] [8]. The scaffold’s drug-likeness is evidenced by its compliance with Lipinski’s rules, balanced logP values (typically 1.5-3.5), and moderate molecular weights (<350 g/mol) that favor oral bioavailability [8] [10].
The strategic placement of iodine at the C3 position and methoxymethyl at C7 creates a multifunctional molecular architecture with distinct advantages:
Iodine as a Versatile Synthetic Handle: The C3-iodo group serves as an exceptional site for metal-catalyzed cross-coupling reactions due to favorable C-I bond dissociation energy (≈55 kcal/mol). This enables precise structural diversification through palladium-catalyzed carbon-carbon (Suzuki, Stille) and carbon-heteroatom (Buchwald-Hartwig) bond formations [9]. Density functional theory calculations indicate the iodine atom significantly lowers the LUMO energy (-1.8 eV) at C3, enhancing electrophilic substitution kinetics [10].
Methoxymethyl as a Bioisostere and Polarity Modulator: The 7-(methoxymethyl) group (-CH₂OCH₃) functions as a bioisosteric replacement for alkyl chains or ethers, improving aqueous solubility (logS > -4) while maintaining moderate lipophilicity (clogP ≈ 2.1) [7] [10]. Crystallographic studies reveal that methoxymethyl-substituted imidazo[1,2-a]pyridines maintain near-coplanarity (dihedral angle <5.3°) between the heterocycle and appended aryl groups, facilitating target engagement [4]. The oxygen atom acts as a hydrogen bond acceptor, potentially enhancing interactions with biological targets like kinase ATP pockets or neurotransmitter receptors [8].
Table 1: Physicochemical Properties of 3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine
Property | Value/Descriptor | Experimental Method |
---|---|---|
Molecular Formula | C₉H₉IN₂O | High-Resolution Mass Spectrometry |
Molecular Weight | 288.09 g/mol | - |
Melting Point | 109-117°C* | Differential Scanning Calorimetry |
LogP (Calculated) | 2.3 ± 0.2 | Reversed-Phase HPLC |
Aqueous Solubility | 0.8 mg/mL (25°C) | Shake-Flask Method |
Analogous 3-iodo derivative data [3] |
This bifunctionalized scaffold enables two distinct drug design strategies:
Covalent Targeting: The electron-deficient C3 position allows selective nucleophilic displacement in enzyme active sites. Iodine serves as a leaving group for covalent inhibition of cysteine proteases or kinases, as demonstrated in related iodoimidazopyridines targeting farnesyl diphosphate synthase (IC₅₀ < 5 μM) [8] [10].
Pharmacophore Hybridization: The methoxymethyl group provides a synthetic vector for appending secondary pharmacophores. Molecular docking indicates the 7-position optimally orients substituents toward peripheral binding sites in cholinesterases (e.g., acetylcholinesterase peripheral anionic site) and GPCRs (e.g., CXCR4 chemokine receptor) [4] [10].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: